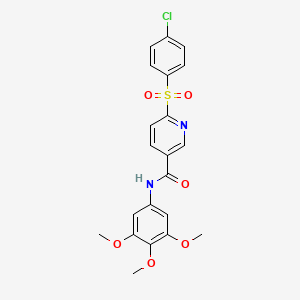

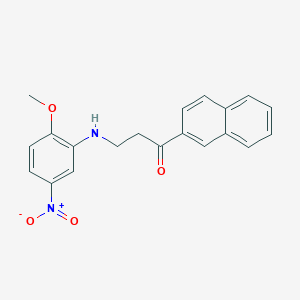

6-((4-chlorophenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

I found a document from the World Health Organization , but it does not provide specific information about the synthesis of this compound.Molecular Structure Analysis

I found a paper on the synthesis of novel porphyrin derivatives , but it does not seem to be directly related to the compound .Chemical Reactions Analysis

I found a database on Indian Medicinal Plants, Phytochemistry And Therapeutics , but it does not provide specific information about the chemical reactions of this compound.Applications De Recherche Scientifique

Fluorescent Analog for Enzymatic Studies

A study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzyme-catalyzed reactions. This compound, designed to emit fluorescence upon enzymatic hydrolysis, serves as a tool for investigating the dynamics of enzyme interactions with nicotinamide derivatives (Barrio, Secrist, & Leonard, 1972).

Antiviral and Herbicidal Applications

Chen et al. (2010) explored the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds with specific antiviral activities. This research underscores the potential of nicotinamide derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Role in Plant Metabolism

The metabolism of nicotinamide and its derivatives in higher plants was detailed by Matsui et al. (2007), indicating the conversion of nicotinamide to nicotinic acid and its involvement in the synthesis of trigonelline and nicotinic acid 1N-glucoside. This study provides insights into the metabolic pathways of nicotinamide in plant systems, highlighting its significance in plant physiology and potential agricultural applications (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Potential in Disease Treatment and Prevention

Research by Maiese, Zhao, Jinling, & Shang (2009) reviewed the biological actions of nicotinamide, emphasizing its cytoprotective properties and its involvement in modulating cellular survival pathways. This work suggests the therapeutic potential of nicotinamide and its derivatives in treating and preventing various diseases, including diabetes and aging-related conditions (Maiese, Zhao, Jinling, & Shang, 2009).

Propriétés

IUPAC Name |

6-(4-chlorophenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6S/c1-28-17-10-15(11-18(29-2)20(17)30-3)24-21(25)13-4-9-19(23-12-13)31(26,27)16-7-5-14(22)6-8-16/h4-12H,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZIIVRODKFEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-chlorophenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2751625.png)

![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)

![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2751641.png)

![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)